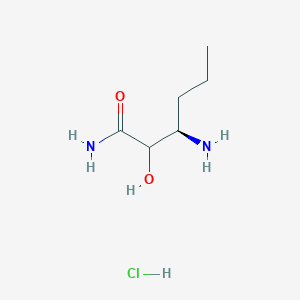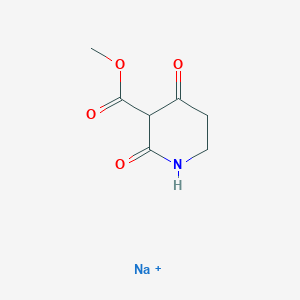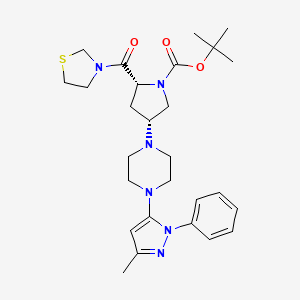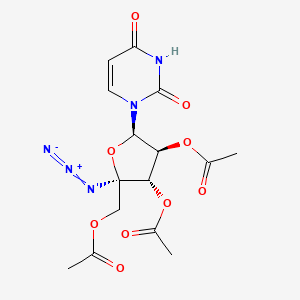
(3R)-3-amino-2-hydroxyhexanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-2-hydroxyhexanamide hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both an amino group and a hydroxyl group, makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-2-hydroxyhexanamide hydrochloride typically involves the stereoselective reduction of a precursor compound, such as a ketoamide, followed by amination and subsequent hydrochloride salt formation. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and amination reagents such as ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques to ensure high yield and enantiomeric purity. The process may involve the use of chiral catalysts to achieve the desired stereochemistry, followed by crystallization and purification steps to isolate the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-2-hydroxyhexanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 3-amino-2-oxohexanamide.
Reduction: Formation of 3-amino-2-hydroxyhexane.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(3R)-3-amino-2-hydroxyhexanamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3R)-3-amino-2-hydroxyhexanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions, influencing the activity of its targets. These interactions can modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-tetrahydrofuran-3-amine hydrochloride: Shares structural similarities but differs in the ring structure.
(2S,3R)-3-methylglutamate: Another chiral amino compound with different functional groups and applications.
Uniqueness
(3R)-3-amino-2-hydroxyhexanamide hydrochloride stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in various fields of research.
Properties
IUPAC Name |
(3R)-3-amino-2-hydroxyhexanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-2-3-4(7)5(9)6(8)10;/h4-5,9H,2-3,7H2,1H3,(H2,8,10);1H/t4-,5?;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHBOFHWJNETNT-FVYOBFAJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)N)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(C(=O)N)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-amino-4-methylphenyl)-9-bromobenzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B8090822.png)
![1-(3-amino-4-methylphenyl)-9-(furan-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B8090825.png)
![4-(4-((4-(benzo[d]thiazol-2-yl(cyano)Methyl)pyriMidin-1-iuM-2-yloxy)Methyl)benzyl)Morpholin-4-iuM (2,2,2-trifluoroacetate)](/img/structure/B8090833.png)

![Carbamic acid, N-[(propylamino)sulfonyl]-, phenylmethyl ester](/img/structure/B8090863.png)


![(2S,3aS,11aS,12aR,14aS,Z)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-5-methyl-4,14-dioxo-1,2,3,3a,4,5,6,7,8,9,11a,12,12a,13,14,14a-hexadecahydrocyclopenta[c]cyclopropa[g][1,6]diazacyclotetradecine-12a-carboxylic acid](/img/structure/B8090898.png)
![benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B8090905.png)


![(1R,2R,3S,5R)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B8090919.png)
